Methyl 3-(2-phenoxypropanamido)propanoate
Description
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Properties
IUPAC Name |
methyl 3-(2-phenoxypropanoylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-10(18-11-6-4-3-5-7-11)13(16)14-9-8-12(15)17-2/h3-7,10H,8-9H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULWIHSHNQWARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(=O)OC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-phenoxypropanamido)propanoate is a compound that exhibits significant biological activity, particularly in the context of medicinal chemistry and drug design. This article reviews its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research studies.
Chemical Structure and Properties
This compound has the following molecular formula: CHNO. Its structure features an amide linkage and a phenoxy group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 273.32 g/mol |
| CAS Number | 1306138-32-8 |
Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on malate dehydrogenase (MDH), which plays a crucial role in the citric acid cycle. The compound demonstrated moderate inhibitory activity with IC values ranging from 1.5 to 6.18 µM depending on structural modifications made to the phenoxy group.
Table 1: Inhibitory Activity of this compound against MDH
| Compound | MDH1 IC (µM) | MDH2 IC (µM) |
|---|---|---|
| This compound | 3.15 ± 0.11 | 2.22 ± 0.28 |
| Control (LW1497) | 0.94 ± 0.05 | 1.24 ± 0.13 |
The mechanism of action appears to involve competitive inhibition at the active site of MDH enzymes, where the structural features of this compound allow it to effectively mimic substrate interactions.
Case Studies
In a study involving MCF7 breast carcinoma cells, compounds similar to this compound were shown to decrease cell migration and colony formation, suggesting potential anti-cancer properties through modulation of metabolic pathways linked to tumor growth and metastasis .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the phenoxy moiety significantly influence biological activity:
- Electron-donating groups at specific positions enhance inhibitory activity.
- Electron-withdrawing groups tend to diminish activity.
Table 2: SAR Findings for Methyl Derivatives
| Modification | Effect on Activity |
|---|---|
| -OMe at meta position | Moderate inhibition |
| -CN at meta position | Loss of activity |
| -OCF at meta position | Regained activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
